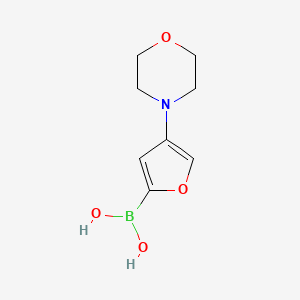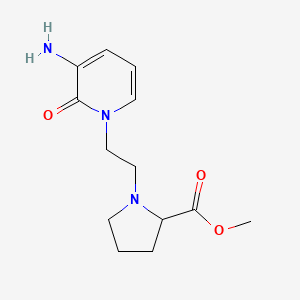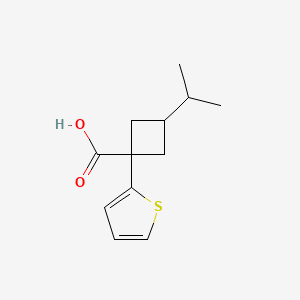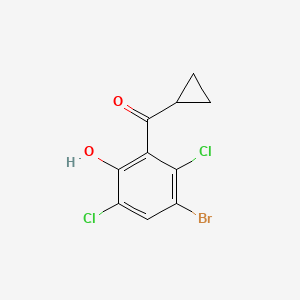
Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring fused to a benzene ring This particular compound is characterized by the presence of a fluorine atom at the 5-position and a carboxylate group at the 2-position of the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate, typically involves the condensation of 2-aminophenol with carboxylic acids or their derivatives. One common method involves the reaction of 2-aminophenol with 5-fluoro-2-carboxybenzaldehyde under acidic or basic conditions to form the desired benzoxazole ring . Catalysts such as metal catalysts, nanocatalysts, and ionic liquid catalysts can be employed to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free conditions and the use of recyclable catalysts are often employed to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens, nucleophiles, and electrophiles can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug discovery.
Mechanism of Action
The mechanism of action of Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes . In cancer research, it is believed to exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Benzoxazole: The parent compound without the fluorine and carboxylate groups.
5-Fluorobenzoxazole: Similar structure but lacks the carboxylate group.
2-Carboxybenzoxazole: Similar structure but lacks the fluorine atom.
Uniqueness: Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate is unique due to the presence of both the fluorine atom and the carboxylate group, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the carboxylate group increases its solubility and potential for forming salts .
Properties
Molecular Formula |
C8H3FNNaO3 |
|---|---|
Molecular Weight |
203.10 g/mol |
IUPAC Name |
sodium;5-fluoro-1,3-benzoxazole-2-carboxylate |
InChI |
InChI=1S/C8H4FNO3.Na/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
InChI Key |
FQZOOEDAJQZPHN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(O2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine](/img/structure/B13324447.png)
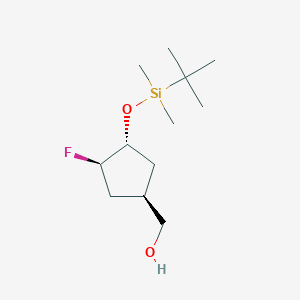
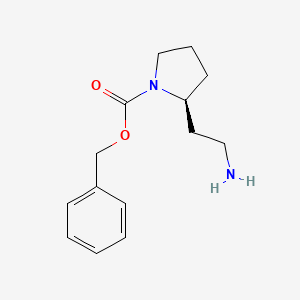



![Ethyl (S)-4-amino-6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13324476.png)
